1-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]piperidine-3-carboxylic acid
Overview
Description
1-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-3-piperidinecarboxylic acid is 341.13755610 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Approaches : Innovative synthesis methods have been developed for creating pyridine and fused pyridine derivatives, showcasing the chemical versatility of pyridazinyl compounds. One study presents a series of novel pyridine derivatives, highlighting the chemical adaptability of compounds related to 1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-3-piperidinecarboxylic acid. These compounds were evaluated for their antimicrobial and antioxidant activities, demonstrating the broad utility of such derivatives in scientific research (Flefel et al., 2018).
Chemical Structure Analysis : The study of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid explored its spectroscopic properties using FT-IR, NMR, UV techniques, and quantum chemical methods. This research provides insight into the electronic structure and intermolecular interactions of compounds structurally similar to 1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-3-piperidinecarboxylic acid, highlighting the importance of such analyses in understanding the fundamental properties of novel chemical entities (Devi, Bishnoi, & Fatma, 2020).
Pharmacological and Biological Applications
- Molecular Docking and In Vitro Screening : In a study focusing on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, the potential for discovering novel therapeutic agents through the manipulation of pyridazinyl compounds was demonstrated. This research underscores the utility of such compounds in identifying new drug candidates with antimicrobial and antioxidant properties (Flefel et al., 2018).
Miscellaneous Applications
- Coordination Polymers : Research into coordination polymers using pyridine-2,4,6-tricarboxylic acid and various metals including transition and lanthanide metals reveals the complexity and potential applications of pyridazinyl compounds in material science. These studies highlight how different reaction conditions can lead to the formation of compounds with varying structures and properties, which could have implications for catalysis, drug delivery systems, and materials engineering (Das et al., 2009).
Properties
IUPAC Name |
1-[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]piperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-16-9-8-15(13-5-2-1-3-6-13)19-21(16)12-17(23)20-10-4-7-14(11-20)18(24)25/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUNWIHCSNIATD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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